Borate

Speciation Aqueous Chemistry pH Dependence

CAS 14213-97-9 identifies the free orthoborate anion [BO₃]³⁻, a nominal entity not available as a stable, pure solid. Procurement must specify the required salt (e.g., Na₃BO₃, YBO₃) or analytical standard. This listing serves researchers needing a traceable source of the anion for ICP-MS calibration, ion chromatography, or as a precursor for synthesizing specific inorganic borate salts. Directly procure single-element standard solutions to ensure accuracy in quantifying total boron content, independent of counter-ions. For solid-state synthesis, use precursors like boric acid (H₃BO₃) for in situ generation.

Molecular Formula BO3-3
Molecular Weight 58.81 g/mol
CAS No. 14213-97-9
Cat. No. B1201080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorate
CAS14213-97-9
Molecular FormulaBO3-3
Molecular Weight58.81 g/mol
Structural Identifiers
SMILESB([O-])([O-])[O-]
InChIInChI=1S/BO3/c2-1(3)4/q-3
InChIKeyBTBUEUYNUDRHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borate (CAS 14213-97-9): Sourcing the Orthoborate Ion for Inorganic Synthesis, Analytical Standards, and Borate Salt Production


Borate (CAS 14213-97-9) refers to the orthoborate ion, an inorganic anion with the formula [BO₃]³⁻ and a molecular weight of 58.81 g/mol . This CAS registry specifically identifies the free orthoborate anion . This entity is distinct from the broader class of borate esters and organoborates; it is a fundamental anionic building block in inorganic chemistry. As a free anion, it is primarily obtained commercially as a component in analytical standard solutions, used in fundamental research, or sourced in situ as a precursor for synthesizing specific inorganic borate salts.

Why Selecting a 'Borate' Source Requires a Decision on the Counter-Cation: Anhydrous, Hydrated, and Basic Salts Cannot Be Interchanged


The compound identified by CAS 14213-97-9 is the free orthoborate anion, which cannot exist in isolation as a purchasable, stable chemical substance [1]. It is inherently a nominal entity; in any real-world application, it must be paired with a specific counter-cation (e.g., sodium, lithium, potassium) or hydrogen. Therefore, a generic substitution of one 'borate' source for another is not scientifically viable. The choice of the specific salt form critically dictates properties such as solubility, melting point, hydration state, and thermal decomposition pathway, as evidenced by the distinct physical and chemical characteristics of its common salt derivatives . Consequently, a procurement decision cannot be made for 'borate' but must specify the exact metal borate salt required for the intended application.

Quantitative Evidence Guide: Verifiable Differentiation of Borate (BO₃³⁻) Ion from Its Inorganic Salt Analogs


Aqueous Speciation Behavior: pH-Dependent Dominance of the [B(OH)₄]⁻ Ion Over the Nominal [BO₃]³⁻ Anion

The nominal [BO₃]³⁻ ion is not the dominant species in aqueous solution. Speciation analysis reveals that at pH < 9, the planar B(OH)₃ molecule is the major species, while at pH > 11, the tetrahedral borate ion [B(OH)₄]⁻ is the dominant form [1]. This directly contrasts with the behavior of simple salts like NaCl which fully dissociate, or metal cations that form aqua complexes. The equilibrium constant (K) for the reaction B(OH)₃ + 2H₂O ⇌ [B(OH)₄]⁻ + H₃O⁺ is 5.8×10⁻¹⁰ mol/L [1].

Speciation Aqueous Chemistry pH Dependence

Solubility and Physical State: The Free [BO₃]³⁻ Ion is a Theoretical Construct; Its Real-World Derivatives Exhibit Highly Variable Properties

The free [BO₃]³⁻ ion (CAS 14213-97-9) has a reported logP of -0.73720 and a calculated melting point of 170.9 °C , but these are computational estimates for a species that cannot be isolated as a pure solid. In stark contrast, its actual salt derivatives demonstrate a wide range of properties: sodium metaborate (NaBO₂) has a solubility of 26 g/100mL in water, whereas calcium metaborate (Ca(BO₂)₂) is only slightly soluble [1]. Trisodium orthoborate (Na₃BO₃) is a distinct, highly basic solid, while lithium orthoborate (Li₃BO₃) is used as a CO₂ absorbent.

Inorganic Salts Solubility Material Properties

Computational Electronic Structure: The Hydrated [B(OH)₄]⁻ Ion is Predicted to Be More Stable Than the [BO₃]³⁻ Ion by 158.2 kJ/mol

Density Functional Theory (DFT) calculations at the B3LYP/aug-cc-pVTZ level demonstrate that the hydrated borate species [B(OH)₄]⁻(H₂O)₈ cluster is significantly more stable than the isolated [BO₃]³⁻ ion. The computed reaction energy for the hydration reaction [BO₃]³⁻ + 12H₂O → [B(OH)₄]⁻(H₂O)₈ is -158.2 kJ/mol [1]. This large exothermicity quantifies the thermodynamic driving force for the nominal [BO₃]³⁻ ion to react with water, underscoring its instability as a free species.

Computational Chemistry DFT Thermodynamic Stability

Recommended Application Scenarios for Sourcing Borate (CAS 14213-97-9) and Its Derivatives


Use as a Certified Analytical Reference Standard

Given that the orthoborate ion cannot be obtained as a pure, stable solid, its primary direct use is as a certified analytical standard. Laboratories requiring a traceable source of the [BO₃]³⁻ anion for ion chromatography, ICP-MS calibration, or method validation should procure the ion in the form of a standardized, single-element solution. This ensures accuracy in quantifying total boron content independent of a specific counter-ion. This is directly supported by the evidence that the ion's behavior in solution is well-defined by its speciation chemistry [1].

Precursor for Synthesizing Specific Metal Orthoborate Salts

Researchers aiming to synthesize materials containing the discrete [BO₃]³⁻ unit, such as trisodium orthoborate (Na₃BO₃) or yttrium orthoborate (YBO₃), require a source of this anion. In such solid-state or non-aqueous synthetic procedures, a precursor like boric acid (H₃BO₃) is reacted with a metal oxide or carbonate, serving as a source of B₂O₃. The knowledge that the free [BO₃]³⁻ ion is not commercially available [2] informs the synthetic strategy, directing the user toward in situ generation of the orthoborate unit.

Fundamental Studies of Boron Speciation and Geochemistry

For investigations into boron's environmental cycling, geochemical transport, or behavior in nuclear reactor coolant systems, understanding the speciation between B(OH)₃ and [B(OH)₄]⁻ is essential. The quantitative data on the pH-dependent equilibrium [1] is critical for modeling boron's mobility and reactivity. Procuring a source of the orthoborate ion (or a solution containing it) allows researchers to study these species directly under controlled conditions, providing ground-truth data for computational models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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